2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid is an organic compound that features a benzodioxin ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a benzoic acid derivative. One common method includes the use of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under controlled pH conditions . The reaction is carried out in an aqueous alkaline medium, often using sodium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzodioxin ring .
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cholinesterases by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxylic acid.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Similar structure with a butanoic acid moiety.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid is unique due to its specific combination of a benzodioxin ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C15H12O4 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid |
InChI |
InChI=1S/C15H12O4/c16-15(17)12-4-2-1-3-11(12)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2,(H,16,17) |
InChI Key |
XLWZFVVEAWLNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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